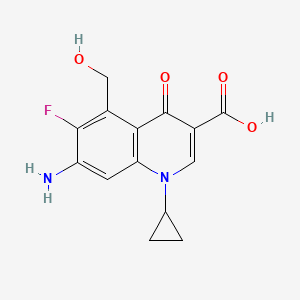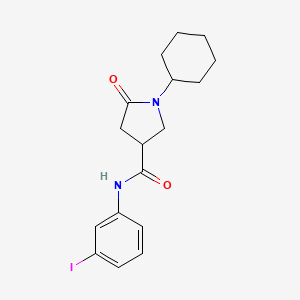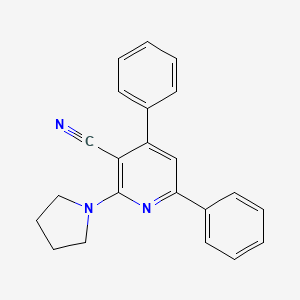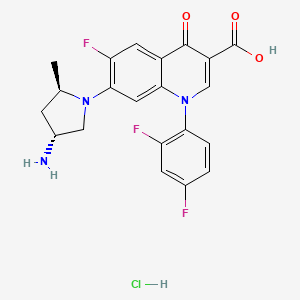
7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.
Reduction: Conversion of the carbonyl group to a hydroxyl group.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antibacterial properties and potential therapeutic uses.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Moxifloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
7-Amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid may offer unique advantages in terms of its specific functional groups, which could enhance its binding affinity and specificity for bacterial targets.
特性
CAS番号 |
149602-60-8 |
|---|---|
分子式 |
C14H13FN2O4 |
分子量 |
292.26 g/mol |
IUPAC名 |
7-amino-1-cyclopropyl-6-fluoro-5-(hydroxymethyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H13FN2O4/c15-12-8(5-18)11-10(3-9(12)16)17(6-1-2-6)4-7(13(11)19)14(20)21/h3-4,6,18H,1-2,5,16H2,(H,20,21) |
InChIキー |
SOWMSUORQIRLML-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C(=C3CO)F)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)




![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)

![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)

